molecular formula C21H36O B1234267 Pregnan-21-ol

Pregnan-21-ol

Cat. No. B1234267
M. Wt: 304.5 g/mol
InChI Key: DBMUNIJZUYVPCQ-XFNFOBRPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pregnan-21-ol is a 21-hydroxy steroid and a C21-steroid. It derives from a hydride of a pregnane.

Scientific Research Applications

Anticonvulsant Properties

Pregnan-21-ol, particularly in the form of its metabolite 5α-pregnan-3α-ol-20-one, demonstrates significant anticonvulsant properties. It modulates brain excitability through the GABA/benzodiazepine receptor-chloride ionophore complex, showing effectiveness against seizures induced by metrazol, bicuculline, and picrotoxin in mice. This indicates its potential as a therapeutic anticonvulsant steroid (Belelli et al., 1989).

Cancer Treatment Potential

Pregnan-21-ol derivatives, particularly those with triazole or imidazole rings at C-21, show promise in treating hormone-dependent diseases like cancer. These derivatives inhibit cell proliferation in various human cancer cell lines, including prostate, breast, and lung cancers. They also impact the expression of certain genes key to the cell cycle, suggesting potential as novel therapeutic alternatives for cancer treatment (Silva-Ortiz et al., 2016).

Role in Reproductive Function

Allopregnanolone, a neurosteroid derived from pregnan-21-ol, influences reproductive function in female rats. It affects ovulation rate and sexual behavior, suggesting that it plays a role in the regulation of hormonal and behavioral events related to reproduction (Genazzani et al., 1995).

Anxiolytic Effects

Pregnan-21-ol metabolites, like 5α-pregnan-3α-ol-20-one, exhibit anxiolytic properties. Studies have demonstrated their ability to reduce anxiety in animal models, distinct from the mechanisms employed by benzodiazepines. This suggests a separate, endogenous pathway for anxiety modulation (Wieland et al., 1991).

Impact on Neurotransmitter Release

5α-Pregnan-3α-ol-20-one has been shown to affect neurotransmitter release in the brain, particularly reducing the depolarization-induced loss of GABA and glutamate in nerve terminals. This indicates its influence on presynaptic transmitter release, possibly akin to the action of barbiturates (Taubøll et al., 1993).

Biosynthesis and Metabolism

Studies on the biosynthesis of pregnane derivatives provide insight into their role in steroid biochemistry. These compounds serve as precursors to steroids with diverse biological activities and are found in various forms in nature. Understanding their biosynthesis and metabolism is crucial for exploring their broader applications (Burstein & Gut, 1971).

properties

Product Name

Pregnan-21-ol

Molecular Formula

C21H36O

Molecular Weight

304.5 g/mol

IUPAC Name

2-[(8S,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanol

InChI

InChI=1S/C21H36O/c1-20-12-4-3-5-15(20)6-8-17-18-9-7-16(11-14-22)21(18,2)13-10-19(17)20/h15-19,22H,3-14H2,1-2H3/t15?,16-,17+,18+,19+,20+,21-/m1/s1

InChI Key

DBMUNIJZUYVPCQ-XFNFOBRPSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2CCO)CCC4[C@@]3(CCCC4)C

SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4CCO)C

Canonical SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4CCO)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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